4-Aminomethyl-6-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Pharmaceutical Science and Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of pharmaceutical science. Its prevalence in nature, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil), underscores its biocompatibility and potential for molecular interactions within biological systems. nih.gov This inherent biological relevance has made pyrimidine and its derivatives a highly attractive scaffold for the development of new drugs.
The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This has led to the development of a diverse array of FDA-approved drugs with pyrimidine scaffolds, exhibiting a broad spectrum of biological activities, including:
Anticancer: Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells.
Antiviral: Many antiviral drugs mimic natural pyrimidine nucleosides to inhibit viral replication.
Antibacterial and Antifungal: Pyrimidine derivatives have been shown to possess significant antimicrobial properties.
Anti-inflammatory: Certain pyrimidine-containing compounds exhibit anti-inflammatory effects. nih.gov
Cardiovascular and Central Nervous System Disorders: The pyrimidine scaffold is also found in drugs targeting a variety of other conditions.
The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, is a key factor in its success as a pharmacophore.
Structural Characteristics of 4-Aminomethyl-6-methoxypyrimidine and its Derivatives
While specific research on this compound is limited, an analysis of its structure reveals key features that are of interest to medicinal chemists. The core of the molecule is a pyrimidine ring, substituted at positions 4, and 6.
4-Aminomethyl Group: The aminomethyl group (-CH2NH2) at position 4 provides a primary amine function. This group can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of the molecule. This functional group also presents a key site for further chemical modification to explore structure-activity relationships (SAR).
6-Methoxy Group: The methoxy (B1213986) group (-OCH3) at position 6 is an electron-donating group, which can influence the electronic properties of the pyrimidine ring. This, in turn, can affect the molecule's binding affinity to its biological target.
The combination of these substituents on the pyrimidine scaffold creates a unique chemical entity with the potential for specific biological activities. Derivatives of this core structure, such as N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine, have been investigated as potent and selective inhibitors of Janus kinase 2 (JAK2), highlighting the potential of this chemical space.
Overview of Research Trajectories for Pyrimidine-Based Compounds
The research landscape for pyrimidine-based compounds is vast and continues to expand. Key areas of investigation include:
Kinase Inhibition: A significant focus of current research is the development of pyrimidine derivatives as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine scaffold has proven to be an effective template for designing inhibitors that can compete with ATP for the kinase's binding site. For example, derivatives of 4-aminopyrimidine have been explored as inhibitors of Troponin I-Interacting Kinase (TNNI3K) for potential applications in heart failure.
Targeting Protein-Protein Interactions: Researchers are also exploring the use of pyrimidine-based molecules to modulate protein-protein interactions, which are critical in many disease processes.
Development of Covalent Inhibitors: The design of pyrimidine derivatives that can form a covalent bond with their biological target is another active area of research. This can lead to compounds with increased potency and duration of action.
Neurological Disorders: 4-aminopyrimidine derivatives are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's, for instance, through the inhibition of beta-secretase 1 (BACE1).
These research trajectories underscore the continued importance of the pyrimidine scaffold in the quest for new and improved medicines.
Rationale and Scope of Academic Inquiry into this compound
The rationale for investigating this compound stems from the proven success of the broader pyrimidine class and the specific structural features of this particular molecule. The presence of the aminomethyl and methoxy groups offers distinct opportunities for chemical modification and interaction with biological targets.
The academic inquiry into this compound and its derivatives would likely focus on:
Synthesis: Developing efficient and scalable synthetic routes to produce this compound and a library of its derivatives.
Biological Screening: Evaluating the compound and its analogs for activity against a range of biological targets, such as kinases, proteases, and other enzymes implicated in disease.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups influence its biological activity and to optimize its potency and selectivity.
Computational Modeling: Using computational methods to predict the binding of this compound derivatives to their targets and to guide the design of new and more effective compounds.
The exploration of this specific pyrimidine derivative holds the promise of uncovering novel therapeutic agents with unique pharmacological profiles.
Detailed Research Findings
While direct research on this compound is not extensively published, the study of closely related analogs provides significant insights into its potential as a pharmacophore. A notable area of interest is in the development of kinase inhibitors.
For instance, a series of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective JAK2 inhibitors. The JAK family of kinases are crucial mediators of cytokine signaling, and their dysregulation is linked to myeloproliferative neoplasms and inflammatory diseases. The data from these studies can serve as a valuable guide for the potential investigation of this compound in a similar context.
Below are interactive data tables that showcase the type of research findings that would be relevant for this compound, based on data for analogous compounds.
Table 1: Kinase Inhibitory Activity of Representative 4-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| Derivative A | JAK2 | 15 | >100-fold vs. JAK1/3 |
| Derivative B | TNNI3K | 50 | >50-fold vs. ROCK1/2 |
| Derivative C | BACE1 | 120 | High selectivity |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Data is hypothetical and for illustrative purposes based on published research on similar compounds.
Table 2: Structure-Activity Relationship (SAR) Insights for 4-Aminopyrimidine Analogs
| Position of Substitution | Moiety | Impact on Activity | Rationale |
| 4 | -CH2NH-Aryl | Potent JAK2 inhibition | Aryl group occupies a key hydrophobic pocket in the kinase active site. |
| 6 | -OCH3 | May enhance potency/selectivity | Electron-donating nature can influence binding interactions. |
| 5 | -H, -CH3 | Modulates activity | Steric and electronic effects can alter the conformation and binding affinity. |
This table illustrates the general principles of SAR for this class of compounds, which would be applicable to the study of this compound.
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOJPOWNPLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292967 | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-16-7 | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminomethyl 6 Methoxypyrimidine and Analogues
Established Pyrimidine (B1678525) Synthesis Routes
The synthesis of the pyrimidine scaffold is a well-established field, with numerous methods developed to create the core ring structure from acyclic precursors.
The most common approach to pyrimidine synthesis involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This principal synthesis method is versatile, allowing for the creation of a wide array of substituted pyrimidines.
Key N-C-N reagents include amidines, guanidines, and urea, which react with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. wikipedia.org For instance, the reaction of amidines with β-dicarbonyl compounds typically yields 2-substituted pyrimidines. wikipedia.org Multi-component reactions, such as the Biginelli reaction, provide an efficient pathway to dihydropyrimidinones, which can be further modified. wikipedia.orgresearchgate.net
Modern synthetic advances have introduced catalyst-driven methods, including copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines, and iridium or manganese-mediated multi-component syntheses from amidines and alcohols. mdpi.com Another approach involves the transformation of other heterocyclic rings, such as the reaction of 1,3,5-triazines with ketones, which proceeds through a cascade of Diels-Alder and retro-Diels-Alder reactions to yield highly functionalized pyrimidines. mdpi.comorganic-chemistry.org
| Cyclization Strategy | Key Reactants | Typical Product | Reference |
| Principal Synthesis | β-Dicarbonyl compound + Amidine | 2-Substituted Pyrimidine | wikipedia.org |
| Principal Synthesis | β-Dicarbonyl compound + Urea | 2-Pyrimidinone | wikipedia.org |
| Principal Synthesis | β-Dicarbonyl compound + Guanidine | 2-Aminopyrimidine | wikipedia.org |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinone | wikipedia.orgresearchgate.net |
| Copper-Catalyzed Cycloaddition | Alkyne + Amidine | Substituted Pyrimidine | mdpi.com |
| Iridium/Manganese-Catalyzed MCR | Amidine + Alcohols | Substituted Pyrimidine | mdpi.com |
| Ring Transformation | 1,3,5-Triazine + Ketone | Functionalized Pyrimidine | mdpi.comorganic-chemistry.org |
The pyrimidine ring is described as π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org This property is central to the introduction of amino and methoxy (B1213986) groups.
Amino Group Introduction: An amino group can be introduced by reacting a pyrimidine with a suitable leaving group, such as a halogen (e.g., chlorine), at the target position with ammonia or an amine. researchgate.net For example, 2-aminopyrimidine can be synthesized by displacing the chlorine atom in 2-chloropyrimidine with ammonia. researchgate.net This nucleophilic substitution is a fundamental method for installing amino functionalities on the pyrimidine core.
Methoxy Group Introduction: The introduction of a methoxy group follows a similar principle. A halogenated pyrimidine can be treated with a methoxide source, typically sodium methoxide, to displace the halide and form a methoxy-substituted pyrimidine via an SNAr reaction. The introduction of a methoxy group has been noted in other heterocyclic systems to increase potency and decrease toxicity of bioactive molecules. beilstein-journals.org The synthesis of pyrimidine intermediates bearing methoxy groups often starts from dihydroxy or dichloro precursors. researchgate.net
| Substituent | General Method | Typical Reagents | Key Principle | Reference |
| Amino | Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Ammonia/Amine | π-deficient ring facilitates attack at C2/C4/C6 | wikipedia.orgresearchgate.net |
| Methoxy | Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Sodium Methoxide | π-deficient ring facilitates attack at C2/C4/C6 | wikipedia.orgbeilstein-journals.org |
Targeted Synthesis of 4-Aminomethyl-6-methoxypyrimidine
The synthesis of the specifically substituted this compound requires a sequence of reactions that selectively functionalize the C4 and C6 positions of a pre-formed pyrimidine ring.
Directly installing an aminomethyl group at the C4 position is challenging; therefore, multi-step functional group interconversions are typically employed. Electrophilic C-substitution on the pyrimidine ring, including aminomethylation, occurs preferentially at the C5 position, making direct C4 functionalization difficult. wikipedia.org
A common strategy involves starting with a pyrimidine that has a suitable leaving group or a precursor functional group at the C4 position.
From a 4-Halopyrimidine: A 4-chloropyrimidine can serve as an electrophile. Nucleophilic substitution with cyanide, followed by reduction of the resulting nitrile, would yield the aminomethyl group.
From a 4-Methylpyrimidine: The methyl group can be halogenated (e.g., using N-bromosuccinimide) to form a 4-(halomethyl)pyrimidine. Subsequent reaction with ammonia or a protected amine equivalent (e.g., via a Gabriel synthesis) would furnish the desired aminomethyl group.
From a C4 Amide/Carbonyl: Activation of a C4 amide or carbonyl group can facilitate functionalization. For pyrimidine nucleosides, reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been used to activate the C4 position for substitution with various nucleophiles, including amines. nih.govnih.gov This principle could be adapted for non-nucleoside pyrimidines.
The introduction of the methoxy group at the C6 position is most commonly achieved through nucleophilic aromatic substitution. The process typically begins with a pyrimidine bearing a good leaving group, such as a chlorine or bromine atom, at the C6 position.
The synthesis would likely involve a precursor such as 4,6-dichloropyrimidine. Reacting this precursor with one equivalent of sodium methoxide under carefully controlled temperature and reaction time could lead to the selective monosubstitution at either the C4 or C6 position to yield a chloromethoxypyrimidine intermediate. Studies on related di-substituted heterocyclic systems, such as 6-bromo-4-chlorothienopyrimidine, have shown that selective substitution is feasible, although mixtures of products can occur. researchgate.net
Combining these strategies, a plausible multi-step pathway for the synthesis of this compound can be proposed. A logical route would start from a readily available precursor like 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine.
Proposed Synthetic Pathway:
Chlorination: Starting with 4,6-dihydroxypyrimidine, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield 4,6-dichloropyrimidine.
Selective Methoxylation: The 4,6-dichloropyrimidine intermediate would be reacted with one equivalent of sodium methoxide (NaOMe) in methanol. This step requires careful optimization to favor the formation of 4-chloro-6-methoxypyrimidine over the 6-chloro-4-methoxy and 4,6-dimethoxy byproducts.
Cyanation: The resulting 4-chloro-6-methoxypyrimidine can undergo a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a Pd catalyst) to replace the C4 chlorine with a nitrile group, yielding 4-cyano-6-methoxypyrimidine.
Reduction: The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or other hydride reagents, to afford the target compound, this compound.
| Step | Intermediate/Product | Key Reagents | Transformation |
| 1 | 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine, POCl₃ | Dihydroxy to Dichloro |
| 2 | 4-Chloro-6-methoxypyrimidine | 4,6-Dichloropyrimidine, NaOMe (1 eq.) | Selective Monomethoxylation |
| 3 | 4-Cyano-6-methoxypyrimidine | 4-Chloro-6-methoxypyrimidine, Zn(CN)₂, Pd Catalyst | Chloro to Cyano (Nitrile formation) |
| 4 | This compound | 4-Cyano-6-methoxypyrimidine, LiAlH₄ or H₂/Catalyst | Cyano to Aminomethyl (Nitrile reduction) |
This pathway represents a logical and feasible, though not exhaustive, approach to the synthesis of this compound, leveraging established transformations in pyrimidine chemistry.
Advanced Synthetic Techniques and Optimization
The creation of complex pyrimidine derivatives necessitates sophisticated synthetic methods that allow for precise control over the molecular architecture. Optimization of these techniques is crucial for transitioning from laboratory-scale synthesis to industrial production, ensuring high yields and purity.
The use of catalysts is fundamental in modern organic synthesis for the construction of heterocyclic rings like pyrimidine. Various metal catalysts, including copper, palladium, and iridium, have been effectively employed to facilitate pyrimidine ring formation through diverse reaction pathways such as cycloadditions and cross-coupling reactions. mdpi.com
Copper-Catalyzed Synthesis: Copper catalysts are versatile and have been used in several strategies for pyrimidine synthesis. One approach involves the copper(II)-catalyzed tandem reaction of propargylic alcohols with amidines. This method proceeds through a sequence of propargylation, cyclization, and oxidation to yield substituted pyrimidines under mild conditions. thieme-connect.com For instance, Cu(II) triflate has been shown to be an efficient catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. thieme-connect.com Another strategy is the copper-catalyzed cyclization of ketones with nitriles, which allows for the synthesis of diversely functionalized pyrimidines under basic conditions. mdpi.com This method is valued for its broad substrate scope and tolerance of various functional groups. mdpi.com Copper catalysis is also instrumental in tandem reactions, such as the synthesis of sulfonamide pyrimidine derivatives from trichloroacetonitrile, sulfonyl azides, and terminal alkynes, achieving high yields. mdpi.com
Palladium-Catalyzed Synthesis: Palladium catalysts are particularly prominent in cross-coupling reactions, which are powerful tools for functionalizing the pyrimidine ring. However, they are also used in ring formation reactions. A notable example is the palladium-catalyzed synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF serves as a dual synthon, providing both a carbon atom and an amide group. mdpi.com Palladium catalysis is also key in domino processes, such as the coupling of isocyanides with 2H-azirines, which forms tetrasubstituted pyrimidines through the formation of one C-C and two C-N bonds in a single operation. acs.org Furthermore, palladium-catalyzed isocyanide insertion reactions with N-(bromopyridyl)amidines provide a route to fused pyrimidine systems like 4-aminopyrido[2,3-d]pyrimidines. acs.org
Iridium and Other Catalysts: Iridium-pincer complexes have been utilized in regioselective, multi-component syntheses of pyrimidines from amidines and alcohols. This process involves a series of condensation and dehydrogenation steps to selectively form C-C and C-N bonds, resulting in alkyl or aryl pyrimidines in high yields. mdpi.com Other catalytic systems, such as those using iron or zinc, have also been developed. For example, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper(II) triflate | Tandem Propargylation-Cyclization-Oxidation | Propargylic alcohols, Amidines | Efficient, mild conditions, high yields for 2,4,6-trisubstituted pyrimidines. | thieme-connect.com |
| Pd(OAc)₂ / Cy JohnPhos | Isocyanide Insertion | N-(bromopyridyl)amidines, Isocyanides | Good to excellent yields for 4-aminopyrido[2,3-d]pyrimidines. | acs.org |
| PN5P–Ir–pincer complexes | Multi-component Synthesis | Amidines, Alcohols | Regioselective, sequence of condensation and dehydrogenation, up to 93% yield. | mdpi.com |
| Copper catalyst | [4 + 2] Annulation | α,β-unsaturated ketoximes, Activated nitriles | Provides 2,4,6-trisubstituted pyrimidines in good yields. | organic-chemistry.org |
| ZnCl₂ | Three-component Coupling | Enamines, Orthoformate, Ammonium acetate | Single-step synthesis for 4,5-disubstituted pyrimidines. | organic-chemistry.org |
The synthesis of a specifically substituted pyrimidine like this compound requires precise control over the placement of functional groups on the pyrimidine ring. Regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. The classic Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational method for establishing the substitution pattern. wikipedia.org
For 4,6-disubstituted pyrimidines, a common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor, such as 4,6-dichloropyrimidine. The different reactivity of the chlorine atoms can be exploited to introduce substituents sequentially. For instance, reaction with a nucleophile can preferentially occur at the more reactive C4 position. nih.gov This approach was utilized in the synthesis of 4,6-disubstituted pyrimidine derivatives as potential kinase inhibitors, where 4,6-dichloropyrimidine was reacted sequentially with different nucleophiles to build the desired structure. nih.govnih.gov
Multi-component reactions also offer pathways to regioselectively substituted pyrimidines. An iridium-catalyzed four-component synthesis from amidines and up to three different alcohols proceeds with high regioselectivity through a sequence of condensation and dehydrogenation steps, yielding specifically substituted pyrimidines. mdpi.com The choice of the acyclic precursors in condensation reactions is paramount for controlling the final substitution pattern. For example, condensing a substituted β-dicarbonyl compound with a specific amidine will determine the substituents at positions 2, 4, and 6 of the resulting pyrimidine ring.
| Strategy | Precursors | Key Principle | Typical Product | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4,6-Dichloropyrimidine, Nucleophiles | Sequential substitution based on differential reactivity of halogen positions. | 4,6-Disubstituted Pyrimidines | nih.gov |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Cyclocondensation reaction defining the 2, 4, and 6 positions. | 2,4,6-Trisubstituted Pyrimidines | wikipedia.org |
| Iridium-Catalyzed Multi-component Reaction | Amidines, Alcohols | Controlled sequence of condensation and dehydrogenation. | Regioselectively Substituted Alkyl/Aryl Pyrimidines | mdpi.com |
Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. For aminomethyl pyrimidine analogues, such as the key vitamin B1 intermediate 4-amino-5-aminomethyl-2-methylpyrimidine, scalable processes have been developed that offer insights applicable to the synthesis of this compound. acs.orgresearchgate.net
A second, slightly higher-yielding (70%) scalable process treats malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate. The resulting enamine is reacted, without isolation, with acetamidine hydrochloride to yield the same common pyrimidine carbonitrile intermediate, which is then hydrogenated. acs.orgresearchgate.net Both methods are robust and suitable for large-scale production. acs.org
Another industrial process focuses on the direct amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines using ammonia over a Lewis acid catalyst like Al₂O₃ at high temperatures (180-350°C). google.com This method avoids more complex and expensive reduction or hydrolysis steps found in other syntheses. google.com The development of such processes highlights the importance of choosing cost-effective starting materials and minimizing the number of synthetic steps and purification procedures to create an economically viable industrial process.
Reactivity of the Pyrimidine Nucleus
The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electronegative, leading to a general decrease in electron density around the ring compared to benzene, which in turn governs its substitution patterns.
Electrophilic Substitution: The pyrimidine ring itself is inherently resistant to electrophilic aromatic substitution due to its π-deficient nature. researchgate.net The two ring nitrogens withdraw electron density, deactivating the carbon atoms towards attack by electrophiles. youtube.com However, the presence of activating, electron-donating substituents can overcome this deactivation. Electrophilic attack, when it occurs, is directed to the C-5 position, which is the most electron-rich carbon on the activated ring. researchgate.netyoutube.com
Nucleophilic Substitution: Conversely, the electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present. youtube.com In the absence of a leaving group, nucleophilic substitution of a hydrogen atom can occur but typically requires oxidative conditions to restore aromaticity. youtube.com Studies on substituted chloropyrimidines show that the C-4 position is often more reactive towards nucleophiles than the C-2 position. stackexchange.com
The reactivity of the this compound nucleus is significantly influenced by its two substituents.
Methoxy Group (-OCH₃): The methoxy group at C-6 is a strong electron-donating group (EDG) through resonance (+M effect), which greatly increases the electron density of the pyrimidine ring. wikipedia.org This effect strongly activates the ring for electrophilic substitution. As an ortho, para-director, it enhances the nucleophilicity of the C-5 position.
The combined effect of a strong activating group (-OCH₃) and a second activating group (-CH₂NH₂) renders the C-5 position of this compound significantly electron-rich and thus the primary site for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. researchgate.netyoutube.com
Chemical Transformations of the Aminomethyl Group
The exocyclic aminomethyl moiety contains a primary amine, which is a key site for a variety of chemical derivatizations. This functional group behaves as a potent nucleophile and can readily participate in reactions typical of aliphatic primary amines.
Acylation: The primary amine of this compound is expected to react readily with acylating agents like acid chlorides and acid anhydrides to form the corresponding amides. youtube.comyoutube.com Direct condensation with carboxylic acids is also possible, though it often requires high temperatures (above 160 °C) or the use of specific coupling agents or catalysts to proceed efficiently under milder conditions. youtube.comorganic-chemistry.org
Alkylation: N-alkylation of the aminomethyl group can be achieved with alkyl halides. The reaction introduces alkyl substituents onto the nitrogen atom. In some cases, transition metal catalysts and specific bases can be used to achieve regioselective N-alkylation of amino groups on pyrimidine derivatives. google.comkoreascience.kr
Condensation Reactions: The aminomethyl group can undergo condensation reactions with various carbonyl compounds. For example, reaction with formaldehyde in the presence of an active methylene compound can lead to the formation of new C-C bonds in Mannich-type reactions.
The reaction of the primary amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. researchgate.net Schiff bases derived from aminopyrimidines are widely synthesized and studied. impactfactor.orgnih.govresearchgate.net These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.
Below is a table showing representative examples of Schiff base formation with analogous amino-pyrimidine compounds, illustrating the general reaction conditions.
| Starting Pyrimidine | Aldehyde/Ketone | Catalyst/Solvent | Product |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 4-Aminoacetophenone | Acetic Acid / Ethanol | (E)-2-((1-(4-aminophenyl)ethylidene)amino)-6-methylpyrimidin-4-ol |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 3,4-Dimethoxybenzaldehyde | Acetic Acid / Ethanol | Schiff Base Derivative |
| 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one | 4-Methoxybenzaldehyde | Classical Heating / Solvent-free | Corresponding Imine |
| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various Aromatic Amines | In(OTf)₃ / THF | Corresponding 5-Iminomethylpyrimidine |
This table is generated based on data from analogous reactions and serves as an illustrative guide for the expected reactivity of this compound. impactfactor.orgnih.govsemanticscholar.org
Reactivity of the Methoxy Group
The methoxy group attached to the C-6 position of the pyrimidine ring is a relatively stable ether linkage. However, under certain conditions, it can be cleaved or displaced.
The C-O bond of the methoxy group is generally less reactive than a C-halogen bond at the same position. Nucleophilic aromatic substitution (SNAr) to displace the methoxy group requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to facilitate the attack. For instance, studies on 4,6-dichloro-5-methoxypyrimidine show that the chlorine atoms are displaced first by amines, and subsequent reactions under forcing conditions may affect the methoxy group. nih.gov
Ether cleavage can be accomplished using strong Lewis acids like boron tribromide (BBr₃), which is a standard method for converting aryl methyl ethers to the corresponding phenols or, in this case, pyrimidinols. nih.gov In some instances, excess sodium methoxide has been shown to displace other leaving groups on the pyrimidine ring, indicating that alkoxy groups can be involved in substitution equilibria under specific conditions. rsc.org Therefore, while the methoxy group in this compound imparts stability and influences the ring's electronic properties, it can be targeted for transformation with specific and often potent reagents.
An in-depth analysis of the chemical reactivity and complexation behavior of this compound reveals a versatile scaffold with significant potential in synthetic and materials chemistry. This article explores the compound's reactivity, focusing on ether cleavage, hydrolysis, demethylation, and alkylation, as well as its capacity for forming complexes through hydrogen bonding, charge-transfer interactions, and metal coordination.
Computational and Theoretical Investigations of 4 Aminomethyl 6 Methoxypyrimidine
Conformational Analysis and Molecular Dynamics Simulations
Stability and Flexibility of the Molecular Structure
The presence of the methoxy (B1213986) group at the 6-position can influence the electronic properties of the pyrimidine (B1678525) ring through resonance and inductive effects, which in turn can affect the stability of the aminomethyl group at the 4-position. The nitrogen atoms in the pyrimidine ring and the aminomethyl group can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. These potential interactions contribute to the stability of the molecule in various environments.
Solvent Effects on Molecular Conformation
The conformation of 4-Aminomethyl-6-methoxypyrimidine can be significantly influenced by the surrounding solvent. In a polar protic solvent, such as water, the molecule can form hydrogen bonds with solvent molecules, which can stabilize certain conformations over others. The aminomethyl group is particularly susceptible to such interactions.
In contrast, in a nonpolar aprotic solvent, intramolecular interactions may play a more dominant role in determining the preferred conformation. The balance between intramolecular and intermolecular forces is a key factor in understanding the conformational landscape of this molecule in different biological environments.
Structure-Based Drug Design Principles Applied to this compound
The principles of structure-based drug design can be effectively applied to this compound to develop novel therapeutic agents. This involves leveraging the three-dimensional structure of the molecule and its potential biological targets to design more potent and selective inhibitors.
Pharmacophore Identification and Optimization
By identifying and optimizing these features, it is possible to design new molecules with improved affinity and selectivity for a given target. For example, derivatives of a related compound, 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, have been identified as potent inhibitors of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in fibrosis. nih.gov
Predictive Modeling for Biological Activity
Predictive modeling techniques can be used to forecast the biological activity of this compound and its derivatives. These models are often built using quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity.
By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. These models can take into account various molecular descriptors, such as electronic properties, steric properties, and hydrophobicity, to make their predictions. The application of such models to derivatives of similar structures has led to the identification of clinical candidates for treating conditions like fibrosis. nih.gov
Biological Activities and Mechanistic Studies of 4 Aminomethyl 6 Methoxypyrimidine
Investigation of Anticancer Potential
Inhibition of Cellular Proliferation and Apoptosis Induction Pathways
No studies were found that investigate the effect of 4-Aminomethyl-6-methoxypyrimidine on cellular proliferation or its ability to induce apoptosis in cancer cells.
Targeting Specific Kinases and Cell Cycle Regulation
There is no available research on the interaction of this compound with any specific kinases or its influence on cell cycle regulation.
Effects on Tumor Cell Lines and Molecular Mechanisms
No data has been published detailing the effects of this compound on any tumor cell lines or elucidating its molecular mechanisms of action in a cancer context.
Antimicrobial Activity Studies
Antibacterial Efficacy Against Pathogenic Strains
No research could be located that has assessed the antibacterial efficacy of this compound against any pathogenic bacterial strains.
Antifungal Properties and Fungal Growth Inhibition
There are no published studies on the antifungal properties of this compound or its capacity to inhibit fungal growth.
Antiviral Activity and Replication Cycle Interference
Mechanisms of Action against Microbial Targets
There is currently a lack of published research investigating the specific mechanisms of action of this compound against microbial targets.
Anti-Inflammatory and Analgesic Research
Modulation of Inflammatory Mediators and Pathways
The modulation of inflammatory mediators and pathways is a recognized therapeutic strategy. nih.govresearchgate.net However, specific research detailing the effects of this compound on inflammatory mediators, such as cytokines and chemokines, and its interaction with key inflammatory signaling pathways has not been documented in the available scientific literature.
Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Inhibition Studies
Cyclooxygenase (COX) and nitric oxide synthase (NOS) are key enzymes in the inflammatory process, and their inhibition is a common mechanism for anti-inflammatory and analgesic drugs. nih.govvanderbilt.edunih.gov While pyrimidine (B1678525) derivatives have been explored for their COX inhibitory potential, there are no specific studies available that evaluate the inhibitory activity of this compound against either COX or NOS enzymes.
Other Pharmacological Explorations
Antitubercular Activity Investigations
The search for novel antitubercular agents is a critical area of research, with various heterocyclic compounds, including pyrimidine derivatives, being investigated. nih.govscielo.br However, specific investigations into the antitubercular activity of this compound against Mycobacterium tuberculosis have not been reported in the accessible scientific literature.
Antidiabetic Potentials and Glucose Metabolism Effects
While direct studies on the antidiabetic potential of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a subject of significant investigation for its therapeutic potential in managing diabetes mellitus. nih.govremedypublications.com Research into structurally related compounds, particularly those sharing the 6-methoxypyrimidine core, provides insights into the potential roles this scaffold might play in glucose metabolism.
Pyrimidine derivatives have been explored for their diverse pharmacological activities, targeting key pathways in diabetes pathogenesis such as the inhibition of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, as well as acting as peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists and glucagon-like peptide-1 (GLP-1) receptor activators. nih.gov
One area of investigation has been the synthesis of novel pyrimidine derivatives as dual inhibitors of α-glucosidase and α-amylase. nih.gov These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can help to manage postprandial hyperglycemia. In a study focused on derivatives synthesized from 2-amino-4-chloro-6-methoxypyrimidine, a related scaffold, certain compounds demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.govmdpi.com For instance, a derivative, compound 4 in the study, exhibited potent inhibition of both enzymes, with IC50 values comparable to the standard antidiabetic drug, acarbose. nih.gov The synthesis of these compounds often begins with a key intermediate like 2-amino-4-hydrazinyl-6-methoxy pyrimidine, highlighting the reactivity of the pyrimidine core for creating diverse derivatives with potential biological activities. nih.govmdpi.com
Another approach in the development of antidiabetic agents involves the design of DPP-4 inhibitors. While research on aminomethyl-pyridines as DPP-4 inhibitors has been reported, showcasing the potential of the aminomethyl group in interacting with this enzyme, specific studies on this compound in this context are less common. nih.gov However, the exploration of pyrazolopyrimidine derivatives as DPP-4 inhibitors further underscores the versatility of the pyrimidine scaffold in designing molecules for diabetes treatment. researchgate.net
The following table summarizes the inhibitory activities of selected pyrimidine derivatives against key enzymes in glucose metabolism, as reported in a study on dual α-glucosidase and α-amylase inhibitors.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Compound 4 | 12.16 ± 0.12 | 11.13 ± 0.12 |
| Acarbose (Standard) | 10.60 ± 0.17 | 11.30 ± 0.12 |
| Data from a study on dual α-glucosidase and α-amylase inhibitors of novel pyrimidine derivatives. nih.gov |
Enzyme Inhibition Studies (e.g., Janus Kinase inhibitors)
The pyrimidine scaffold is a well-established core in the design of kinase inhibitors, including the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and myeloproliferative neoplasms (MPNs). nih.govnih.gov Consequently, the development of selective JAK inhibitors is a significant area of therapeutic research.
A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. nih.gov This is particularly relevant as it incorporates an aminomethyl-substituted phenyl group attached to a pyrimidine core, a structure with similarities to the subject compound. The JAK2V617F mutation is a key driver in many MPNs, making selective JAK2 inhibitors highly sought after. nih.govnih.gov
In a study dedicated to these derivatives, a compound designated as A8 emerged as a potent and selective JAK2 inhibitor. nih.gov It demonstrated an IC50 value of 5 nM for JAK2 and exhibited significant selectivity over other JAK isoforms (JAK1, JAK3, and TYK2). nih.gov The mechanism of action involves the inhibition of JAK2 phosphorylation and its downstream signaling pathways. nih.gov
The development of these inhibitors was guided by previous work on N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, which were also identified as selective JAK2 inhibitors. nih.gov The systematic exploration of opening the tetrahydroisoquinoline ring led to the discovery of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series with improved properties. nih.gov
The inhibitory activities of the lead compound A8 against the JAK family of enzymes are presented in the table below.
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK2 |
| JAK1 | 193 | 38.6 |
| JAK2 | 5 | 1 |
| JAK3 | 273 | 54.6 |
| TYK2 | 206 | 41.2 |
| Data for compound A8, a potent and selective JAK2 inhibitor from the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series. nih.gov |
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Biological Potency
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended groups.
In the context of antidiabetic activity, specifically the inhibition of α-glucosidase and α-amylase by pyrimidine derivatives, a primary structure-activity relationship analysis pointed to the significant impact of electron-withdrawing groups. nih.gov For a series of compounds derived from 2-amino-4-hydrazinyl-6-methoxy pyrimidine, the presence of a fluorine atom on a phenyl ring attached to the core structure was found to enhance the inhibitory activity. nih.govmdpi.com
For the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series of JAK2 inhibitors, systematic modifications of the pyrimidine core and the aminomethyl-phenyl moiety have provided valuable SAR insights. nih.gov The exploration of substituents on the pyrimidine ring revealed that small alkyl groups, such as methyl, at the 5-position of the pyrimidine were well-tolerated and contributed to potency. nih.gov
Identification of Key Pharmacophoric Elements
Pharmacophore modeling is a crucial tool in identifying the essential structural features required for a molecule to interact with a specific biological target.
For pyrimidine-based JAK inhibitors, the pyrimidine ring itself often serves as a key hydrogen-bonding scaffold, interacting with the hinge region of the kinase domain. nih.gov For instance, in tofacitinib, a known JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, the pyrimidine moiety forms critical hydrogen bonds with backbone residues of the kinase hinge. nih.gov
In the development of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series of JAK2 inhibitors, the aminomethyl group on the phenyl ring is a key pharmacophoric element. nih.gov This group is believed to form important interactions within the binding site of the JAK2 enzyme. The pyrimidin-2-amine portion of the molecule also plays a crucial role, likely participating in hydrogen bonding interactions with the kinase hinge region, a common feature for many kinase inhibitors. nih.gov
For the pyrimidine derivatives acting as α-glucosidase and α-amylase inhibitors, the 2,4-diaminopyrimidine (B92962) scaffold, or its bioisosteres, combined with a lipophilic, electron-withdrawing substituent on an attached phenyl ring, were identified as important pharmacophoric features. nih.govmdpi.com
Academic and Research Applications of 4 Aminomethyl 6 Methoxypyrimidine
Role as a Precursor in Complex Organic Synthesis
The primary application of 4-Aminomethyl-6-methoxypyrimidine in a research context is its function as a starting material or intermediate in the synthesis of more complex molecules. The pyrimidine (B1678525) core is a fundamental unit in numerous biologically active compounds and functional materials.
The chemical structure of this compound is well-suited for the construction of fused heterocyclic systems. Pyrimidine derivatives are widely used to synthesize a variety of condensed heterocyclic compounds, such as thienopyrimidines and pyrido[2,3-d]pyrimidines. psu.eduresearchgate.net The amino group on the pyrimidine ring can participate in cyclization reactions to form new rings fused to the pyrimidine core. The synthesis of such compounds is of great interest due to their potential biological activities. psu.edu For instance, methods have been developed for the annelation of a pyridine (B92270) ring to a pyrimidine ring to create substituted 8H-pyrido[2,3-d]pyrimidin-5-ones. researchgate.net The general strategy often involves the reaction of an aminopyrimidine with a suitable bifunctional reagent, leading to the formation of a new heterocyclic ring. This approach allows for the generation of diverse libraries of condensed pyrimidine heterocycles. researchgate.net
Table 1: Examples of Heterocyclic Systems Built from Pyrimidine Precursors
| Precursor Type | Resulting Heterocyclic System | Significance |
|---|---|---|
| Aminopyrimidines | Thienopyrimidones | Access to complex polynuclear structures. psu.edu |
| Aminopyrimidines | Pyrido[2,3-d]pyrimidines | Development of novel fused-ring systems. researchgate.net |
| Aminopyrimidines | Pyrimido[1,6-a]pyrimidines | Synthesis of scaffolds with potential biological activity. nih.gov |
This table is generated based on synthetic strategies for pyrimidine derivatives and illustrates potential applications for compounds like this compound.
The pyrimidine ring is a crucial component of thiamin (Vitamin B1). In all organisms that synthesize thiamin, the pathway involves the separate formation of a pyrimidine moiety and a thiazole (B1198619) moiety, which are then coupled. nih.gov The pyrimidine unit of thiamin is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.gov Intermediates in the biosynthesis and chemical synthesis of Vitamin B1 are often substituted pyrimidines. For example, 2-methyl-4-amino-5-aminomethyl pyrimidine is a key intermediate in the industrial synthesis of Vitamin B1. google.com
Table 2: Structural Comparison of this compound and a Vitamin B1 Precursor
| Compound | Pyrimidine Ring Substituents | Role |
|---|---|---|
| This compound | C4: Aminomethyl, C6: Methoxy (B1213986) | Synthetic precursor/analogue |
This table provides a comparison of the subject compound with the naturally occurring pyrimidine component of Vitamin B1.
Development of Novel Chemical Probes and Tools
The reactivity of the aminomethyl group and the heterocyclic nature of the pyrimidine ring allow for the potential use of this compound in creating specialized chemical tools for biochemical research.
While specific diagnostic applications for this compound are not extensively documented, the broader class of pyrimidine derivatives has been investigated for various biological activities. For instance, novel pyrimidine compounds and their metal complexes have been synthesized and evaluated for their antileishmanial activity and as enzyme inhibitors. nih.gov The development of small-molecule enzyme inhibitors is a significant area of research, and heterocyclic structures are common scaffolds for such molecules. Related structures, such as 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, have been identified as potent and selective inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. nih.gov This suggests that the aminomethyl-substituted heterocyclic motif is a viable starting point for developing probes to study enzyme function and for potential use in biochemical assays.
Currently, there is limited information available in the scientific literature regarding the intrinsic fluorescent properties of this compound or its specific application as a fluorescent label. While some complex heterocyclic systems can exhibit fluorescence, this is not a widely reported application for this particular pyrimidine derivative.
Advanced Material Science Investigations (if applicable to the specific structure)
The application of pyrimidine derivatives is an emerging area of interest in materials science. researchgate.net The nitrogen-rich structure of the pyrimidine ring can be exploited to create materials with specific electronic or coordination properties. However, dedicated research into the use of this compound in advanced material science is not prominent in the current body of literature. Its potential in this field remains a subject for future exploration.
Incorporation into Polymeric Systems
There is currently no available research data detailing the incorporation of this compound into polymeric systems.
Functional Coatings and Surface Modifications
There is currently no available research data detailing the use of this compound for functional coatings and surface modifications.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The efficient and versatile synthesis of 4-Aminomethyl-6-methoxypyrimidine is a crucial first step for its further investigation. While specific synthetic routes for this exact compound are not widely published, general methods for the synthesis of substituted pyrimidines can be adapted and optimized. A patent for the preparation of 4-amino-6-alkoxyl pyrimidine (B1678525) compounds suggests a potential pathway starting from 4,6-dichloropyrimidine compounds. This method involves atmospheric-pressure ammonolysis or aminolysis, followed by a reflux reaction with an alcohol and an alkaline catalyst google.com.
Future research in this area should focus on developing novel synthetic strategies that offer advantages such as higher yields, lower costs, improved purity, and greater scalability. Key areas for exploration include:
Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyrimidine derivatives.
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to more consistent product quality and easier scale-up.
Catalytic methods: Investigating novel catalysts for the key reaction steps, such as the introduction of the aminomethyl and methoxy (B1213986) groups, could lead to more efficient and environmentally friendly processes.
Combinatorial chemistry: The development of a robust synthetic route would enable the creation of a library of related compounds for structure-activity relationship (SAR) studies.
In-Depth Mechanistic Elucidation of Biological Activities
The biological activities of this compound are currently uncharacterized. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including anticancer and antimicrobial agents. The aminomethyl and methoxy substituents can significantly influence the compound's interaction with biological targets.
Future research should aim to identify the biological targets of this compound and elucidate its mechanism of action. Based on the activities of structurally similar compounds, potential areas of investigation include:
Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective JAK2 inhibitors, a target for myeloproliferative neoplasms. Future studies could screen this compound against a panel of kinases to identify potential anticancer or anti-inflammatory activities.
Enzyme Inhibition: Substituted pyrimidines have been shown to inhibit various enzymes. For instance, β-amino carbonyl fused 6-(aminomethyl)pyrazolopyrimidine derivatives have been designed as DPP-4 inhibitors for the treatment of type 2 diabetes rjraap.comnih.gov. Investigating the effect of this compound on a range of metabolic and signaling enzymes could reveal novel therapeutic applications.
Receptor Modulation: Pyrimidine-containing compounds can also act as modulators of various receptors. Structure-activity relationship studies of 4-amino-2-thiopyrimidine derivatives have identified inhibitors of platelet aggregation.
In-depth mechanistic studies would involve a combination of in vitro biochemical and cell-based assays, as well as in vivo animal models to validate the therapeutic potential.
Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
Once the biological activity and mechanism of action of this compound are established, the next logical step is the rational design of next-generation derivatives with improved properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of the parent compound and evaluating the effect on biological activity, researchers can identify key structural features responsible for its potency and selectivity.
Key strategies for the rational design of derivatives include:
Bioisosteric Replacement: Replacing the methoxy group or modifying the aminomethyl side chain with other functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Computational Modeling: Molecular docking and other in silico methods can be used to predict the binding of derivatives to their biological targets, guiding the design of more potent and selective compounds. For instance, the rational drug design of 6-substituted 4-anilino-2-phenylpyrimidines was guided by docking studies to explore a putative second binding pocket of ABCG2, a transporter involved in multidrug resistance google.com.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together to create more potent lead compounds.
The goal of these efforts would be to develop derivatives with enhanced therapeutic efficacy, reduced off-target effects, and improved drug-like properties.
Collaborative Research for Broader Impact in Therapeutic Development
The successful translation of a promising chemical compound from the laboratory to the clinic requires a multidisciplinary and collaborative effort. Given the diverse potential of pyrimidine derivatives, fostering collaborations between academic researchers, pharmaceutical companies, and clinical investigators will be essential for maximizing the therapeutic impact of this compound and its future derivatives.
Key areas for collaborative research include:
Sharing of resources and expertise: Academic labs can provide expertise in basic research and target identification, while pharmaceutical companies can contribute their resources for drug development, including high-throughput screening, medicinal chemistry optimization, and clinical trial execution.
Open innovation models: Pre-competitive collaborations and data sharing can accelerate the early stages of drug discovery and reduce redundancy in research efforts.
Public-private partnerships: Government agencies, non-profit organizations, and industry can work together to fund and support the development of new therapies for diseases with high unmet medical needs.
Q & A
Q. What safety protocols are essential for handling 4-Aminomethyl-6-methoxypyrimidine in laboratory settings?
Researchers must use engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles, to minimize direct exposure. Safety showers and eyewash stations should be accessible. Long-term storage is discouraged due to potential degradation; fresh batches should be prioritized .
Q. How can the synthesis of this compound be optimized for higher yield?
Synthesis protocols often involve refluxing precursors (e.g., substituted pyrimidines) with sodium methoxide in methanol. Reaction time (8–12 hours) and stoichiometric ratios (e.g., 1:1.5 for thiourea derivatives) are critical. Post-synthesis purification via recrystallization or column chromatography enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂, C-O-C) via peaks at ~3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (methoxy group). Nuclear Magnetic Resonance (NMR) confirms substitution patterns, with methoxy protons appearing at δ 3.8–4.0 ppm and aminomethyl protons at δ 2.5–3.0 ppm .
Q. What are the solubility properties of this compound, and how do they influence purification?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Adjusting pH with sodium hydroxide enhances solubility for recrystallization. Solubility data guides solvent selection for chromatography .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–6 weeks, monitored via HPLC or UV-Vis spectroscopy, detect degradation products. Lyophilization and inert-atmosphere storage (argon) mitigate hydrolysis and oxidation .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. Molecular docking studies assess binding affinities to biological targets, such as enzyme active sites, using software like AutoDock Vina .
Q. How can contradictions in reported pharmacological activities of this compound derivatives be resolved?
Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀, bioavailability) across studies identify confounding variables. In vitro assays under standardized conditions (e.g., fixed pH, temperature) reduce variability .
Q. What strategies validate the anti-inflammatory mechanisms of this compound derivatives?
Transcriptomic profiling (RNA-seq) of treated cell lines identifies dysregulated pathways (e.g., NF-κB, COX-2). Competitive inhibition assays using recombinant enzymes (e.g., cyclooxygenase) quantify binding constants (Kᵢ) .
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction determines bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles (e.g., 74.95° between pyrimidine and substituents). Hydrogen-bonding networks (N–H⋯O/S) and π-π stacking interactions (intercentroid distance: ~4.99 Å) inform supramolecular behavior .
Q. What experimental designs mitigate interference from byproducts in bioactivity assays?
High-resolution LC-MS/MS distinguishes target compounds from impurities. Dose-dependent cytotoxicity assays (e.g., MTT) with negative controls (solvent-only) isolate bioactive effects. Orthogonal assays (e.g., SPR, fluorescence polarization) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
